Cas no 1694477-91-2 (tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate)
tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate
- tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate
- EN300-1135543
- 1694477-91-2
-
- Inchi: 1S/C15H30BrNO5/c1-14(2,3)22-13(18)17-12-15(4,11-16)21-8-6-7-20-10-9-19-5/h6-12H2,1-5H3,(H,17,18)
- InChI Key: YUGIRMDLHAFZBK-UHFFFAOYSA-N
- SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OCCCOCCOC
Computed Properties
- Exact Mass: 383.13074g/mol
- Monoisotopic Mass: 383.13074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 13
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66Ų
tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135543-0.05g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1135543-0.1g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1135543-0.25g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1135543-0.5g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1135543-1.0g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1135543-2.5g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1135543-5.0g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1135543-10.0g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1135543-1g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1135543-5g |
tert-butyl N-{3-bromo-2-[3-(2-methoxyethoxy)propoxy]-2-methylpropyl}carbamate |
1694477-91-2 | 95% | 5g |
$2858.0 | 2023-10-26 |
tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate
Professional Introduction to Compound with CAS No. 1694477-91-2 and Product Name: *Tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate*
The compound with the CAS number 1694477-91-2 and the product name tert-butyl N-{3-bromo-2-3-(2-methoxyethoxy)propoxy-2-methylpropyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex and highly functionalized structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The molecular architecture of this compound incorporates several key features that make it a promising candidate for further research and exploration.
At the core of this compound's structure is the carbamate functional group, which is attached to a tert-butyl moiety. The tert-butyl group is known for its steric hindrance properties, which can influence the reactivity and selectivity of the compound in various chemical reactions. This steric effect is particularly important in pharmaceutical applications, where precise control over molecular interactions is crucial for achieving desired biological outcomes.
The carbamate moiety itself is a versatile functional group that can participate in a wide range of chemical transformations. In particular, the nitrogen atom in the carbamate group can form hydrogen bonds, making it an excellent candidate for interactions with biological targets such as enzymes and receptors. This property has made carbamates a popular choice in the design of drugs targeting neurological disorders, inflammation, and other diseases.
One of the most striking features of the compound with CAS No. 1694477-91-2 is its highly substituted alkyl chain. The presence of both bromine and methoxy groups along with multiple ethoxy units introduces a high degree of complexity to the molecule. This complexity can be leveraged to fine-tune the pharmacokinetic properties of the compound, such as its solubility, bioavailability, and metabolic stability.
The bromine substituent, in particular, has been widely used in medicinal chemistry due to its ability to participate in various cross-coupling reactions. These reactions are fundamental to many synthetic pathways used in drug development. For instance, palladium-catalyzed cross-coupling reactions involving brominated compounds have enabled the efficient construction of complex molecular frameworks. The methoxy groups and ethoxy units further enhance the reactivity of the molecule, providing multiple sites for functionalization and modification.
In recent years, there has been growing interest in developing novel carbamate-based drugs that exhibit improved efficacy and reduced side effects compared to existing therapies. The compound with CAS No. 1694477-91-2 aligns well with this trend due to its unique structural features. Preliminary studies have suggested that this compound may have potential applications in treating conditions such as cancer, autoimmune diseases, and central nervous system disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal catalysis and flow chemistry has been instrumental in achieving these goals. These techniques not only improve the efficiency of the synthesis but also allow for better control over reaction conditions, reducing unwanted byproducts.
One particularly interesting aspect of this compound is its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. This approach can enhance drug delivery by improving solubility or reducing toxicity. The complex structure of the compound with CAS No. 1694477-91-2 suggests that it may be suitable for prodrug development, offering a strategic advantage in therapeutic applications.
The biological activity of this compound has been explored through both computational modeling and experimental studies. Computational methods such as molecular dynamics simulations have been used to predict how the compound interacts with biological targets at an atomic level. These simulations have provided valuable insights into the binding mechanisms and have helped guide further optimization efforts.
In vitro experiments have also been conducted to assess the potency and selectivity of this compound. Initial results indicate that it exhibits promising activity against certain enzymes and receptors relevant to various diseases. However, further studies are needed to fully characterize its pharmacological profile and to identify any potential off-target effects.
The development of new pharmaceuticals is often hampered by challenges related to drug resistance and toxicity. The unique structure of the compound with CAS No. 1694477-91-2 offers a potential solution to these issues by providing a scaffold that can be modified to overcome resistance mechanisms or reduce side effects. This flexibility makes it an attractive candidate for future drug discovery efforts.
The field of medicinal chemistry continues to evolve rapidly, driven by advances in technology and our understanding of biological systems. Compounds like those with CAS No. 1694477-91-2 represent cutting-edge developments that push the boundaries of what is possible in drug design. As research progresses, we can expect to see more innovative applications emerging from this class of molecules.
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